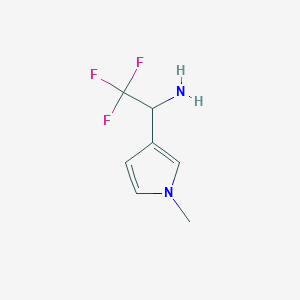
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-12-3-2-5(4-12)6(11)7(8,9)10/h2-4,6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPULTAKLZFDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.16 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds containing pyrrole moieties often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are not fully elucidated but are hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.
1. Neuropharmacological Effects
Studies have shown that pyrrole derivatives can exhibit neuropharmacological properties. For instance, compounds similar to this compound have been investigated for their effects on the N-methyl-D-aspartate receptor (NMDAR), which plays a critical role in synaptic plasticity and memory function .
2. Antimicrobial Activity
Pyrrole-containing compounds have demonstrated antibacterial properties. In particular, derivatives have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus. The compound's trifluoromethyl group may enhance its antimicrobial activity by altering membrane permeability or inhibiting essential bacterial enzymes .
3. Antitumor Potential
Recent studies suggest that certain pyrrole derivatives possess antitumor activity against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways . Specific derivatives have been tested against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing promising results.
Data Tables
| Biological Activity | Target | Reference |
|---|---|---|
| Neuropharmacological Effects | NMDAR | |
| Antibacterial Activity | Staphylococcus aureus | |
| Antitumor Activity | MCF7, HCT116 |
Case Study 1: Neuropharmacological Screening
A study assessed the effects of various pyrrole derivatives on NMDAR activity using oocyte expression systems. The results indicated that modifications to the pyrrole structure significantly influenced receptor potentiation, with some derivatives achieving over 130% potentiation compared to controls .
Case Study 2: Antimicrobial Testing
In a comparative study, several pyrrole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). One derivative exhibited an MIC of 8 ng/mL, significantly outperforming standard antibiotics like vancomycin .
Case Study 3: Antitumor Efficacy
A series of synthesized pyrrole derivatives were tested for their cytotoxic effects on cancer cell lines. Results showed that one compound led to a reduction in cell viability by over 70% at concentrations as low as 5 µM in MCF7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


